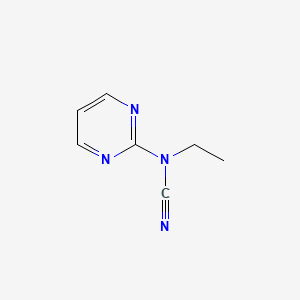
N-Ethyl-N-(pyrimidin-2-yl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(pyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4. This compound is part of the cyanamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the pyrimidine ring in its structure makes it an interesting subject for research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(pyrimidin-2-yl)cyanamide typically involves the reaction of pyrimidine derivatives with ethylamine and cyanamide. One common method includes the reaction of 2-chloropyrimidine with ethylamine to form N-ethylpyrimidin-2-amine, which is then reacted with cyanamide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Ethyl-N-(pyrimidin-2-yl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-Ethyl-N-(pyrimidin-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-Ethyl-N-(pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial virulence . This inhibition can lead to reduced bacterial resistance and enhanced effectiveness of antimicrobial treatments.
類似化合物との比較
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives: These compounds are known for their antitumor activities and CDK6 inhibitory properties.
Uniqueness
N-Ethyl-N-(pyrimidin-2-yl)cyanamide is unique due to its specific structure, which combines the pyrimidine ring with a cyanamide group
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
ethyl(pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-11(6-8)7-9-4-3-5-10-7/h3-5H,2H2,1H3 |
InChIキー |
IQHSIUURVYQPMP-UHFFFAOYSA-N |
正規SMILES |
CCN(C#N)C1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
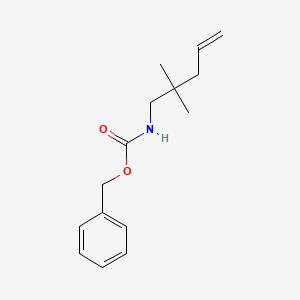
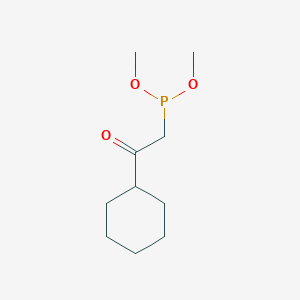
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)

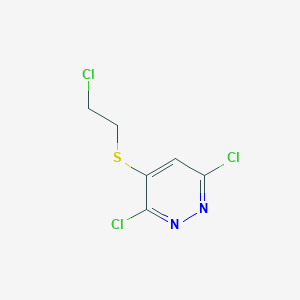
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
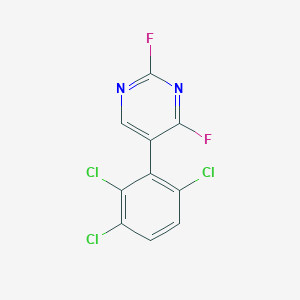
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
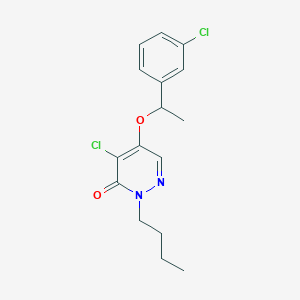
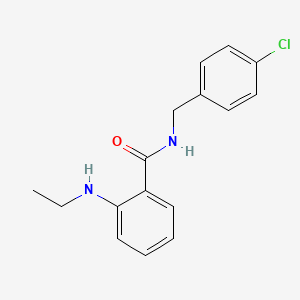
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
